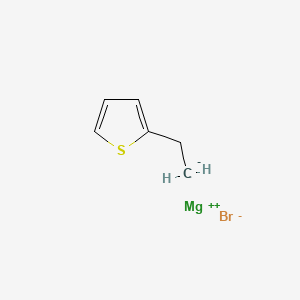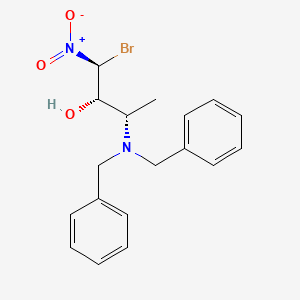![molecular formula C16H31NO2 B14195783 N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine CAS No. 920280-86-0](/img/structure/B14195783.png)
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by the presence of a cyclohexane ring substituted with a cyclohexyl group and a 2-methoxyethoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Introduction of the 2-Methoxyethoxy Methyl Group: This step involves the reaction of a suitable precursor with 2-methoxyethanol under basic conditions to form the 2-methoxyethoxy methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of raw materials such as cyclohexylmagnesium bromide, 2-methoxyethanol, and ammonia.
Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Purification of the final product through techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide), polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Halogenated compounds, ethers.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to activation or inhibition of signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.
Modulation of Gene Expression: Regulation of gene expression through interaction with transcription factors or epigenetic modifications.
Vergleich Mit ähnlichen Verbindungen
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler amine with a cyclohexyl group, used in the production of rubber chemicals and pharmaceuticals.
N-Cyclohexyl-4-[(2-methoxyphenoxy)methyl]cyclohexan-1-amine: A structurally similar compound with a phenoxy group instead of a methoxyethoxy group, used in research for its potential biological activities.
4-Methylcyclohexanamine: A methyl-substituted cyclohexylamine, used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
920280-86-0 |
|---|---|
Molekularformel |
C16H31NO2 |
Molekulargewicht |
269.42 g/mol |
IUPAC-Name |
N-cyclohexyl-4-(2-methoxyethoxymethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C16H31NO2/c1-18-11-12-19-13-14-7-9-16(10-8-14)17-15-5-3-2-4-6-15/h14-17H,2-13H2,1H3 |
InChI-Schlüssel |
YXPFGZKSJWOYKA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)

![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)





![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)

![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
